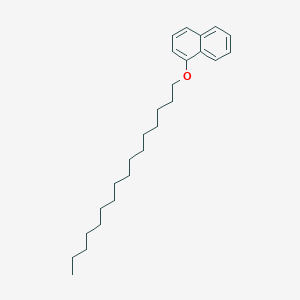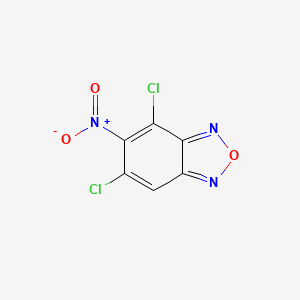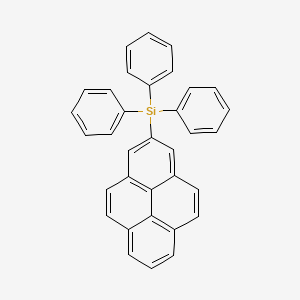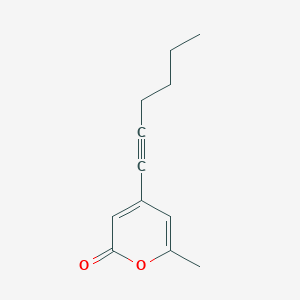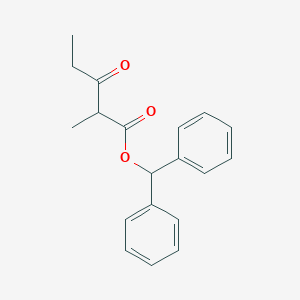![molecular formula C22H32O6 B14249874 Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate CAS No. 496955-72-7](/img/structure/B14249874.png)
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate: is a chemical compound known for its unique structure and potential applications in various fields. This compound features two cyclohexyl groups each substituted with a prop-2-en-1-yloxy group, and these are linked by a but-2-enedioate moiety. The presence of both cyclohexyl and alkenyl groups in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2-[(prop-2-en-1-yl)oxy]cyclohexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The alkenyl groups in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkenyl groups can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism by which Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate exerts its effects depends on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The alkenyl groups can participate in reactions with biological molecules, potentially leading to the formation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in that it contains ester groups and a cyclic structure.
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexyl moiety but differs in functional groups.
Uniqueness
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate is unique due to the presence of both alkenyl and cyclohexyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
496955-72-7 |
|---|---|
Molecular Formula |
C22H32O6 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
bis(2-prop-2-enoxycyclohexyl) but-2-enedioate |
InChI |
InChI=1S/C22H32O6/c1-3-15-25-17-9-5-7-11-19(17)27-21(23)13-14-22(24)28-20-12-8-6-10-18(20)26-16-4-2/h3-4,13-14,17-20H,1-2,5-12,15-16H2 |
InChI Key |
BMSHQWPBXNUJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CCCCC1OC(=O)C=CC(=O)OC2CCCCC2OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


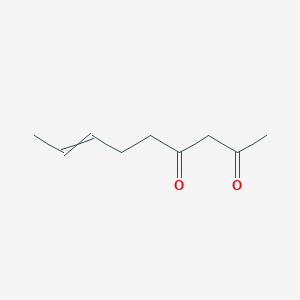
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
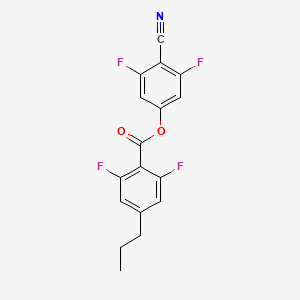
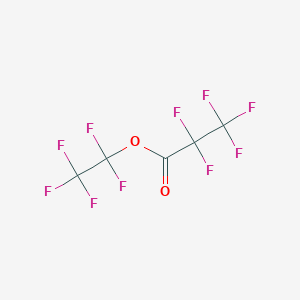
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
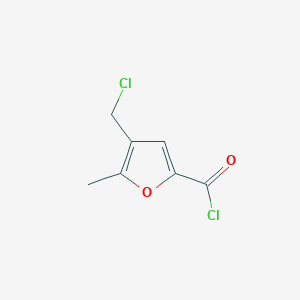
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
